molecular formula C21H22N2O B2859418 6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one CAS No. 312527-92-7

6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

Cat. No.: B2859418
CAS No.: 312527-92-7
M. Wt: 318.42
InChI Key: TXVQTWDVIVQUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one (CAS 312527-92-7) is an organic compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol. This quinolin-2-one derivative is a research chemical of significant interest in medicinal chemistry and drug discovery. It belongs to a class of quinolinone derivatives investigated for their role as activators of AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor, and its activation presents a promising therapeutic strategy for a range of conditions. Consequently, this compound is a valuable tool for researching pathways related to metabolic disorders, type 2 diabetes, obesity, dyslipidemia, and metabolic syndrome . The structural motif of a quinoline core substituted with a piperidine ring is commonly explored in developing bioactive molecules, with related compounds showing potential in other research areas such as antiplasmodium and cholinesterase inhibition studies for neurodegenerative diseases . The specific arrangement of the 6-methyl, 4-phenyl, and 3-piperidin-1-yl groups on the quinolin-2-one scaffold defines its unique physicochemical and biological properties. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

6-methyl-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)20(21(24)22-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVQTWDVIVQUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylpiperidine with 2-chloro-6-methylquinoline in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Enzyme Inhibition: The target compound’s 3-piperidin-1-yl group distinguishes it from anticoagulant pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, where substituents at C6,7,8 are critical for FXa/FXIa inhibition . Piperidine at position 3 may favor CNS activity over coagulation targeting. In contrast, 4-chloro-1-phenyl-3-morpholinopropanoyl derivatives () show antidepressant activity, suggesting that position 3 accommodates bulky amine-containing groups for CNS effects .

Impact of Aromatic vs. Aliphatic Substituents: The 4-phenyl group in the target compound enhances lipophilicity compared to 4-hydroxy derivatives (e.g., Compound 11 in ), which may improve membrane permeability but reduce solubility . 6-Methyl substitution is less common in anticoagulant quinolones (e.g., ), where halides or aryl groups at C6 improve enzyme binding .

Synthetic Accessibility: Piperidine-containing derivatives like the target compound are synthesized via Pd-catalyzed aminocarbonylation (e.g., ) or multicomponent reactions (), while 4-hydroxy analogs require condensation with aldehydes .

Biological Activity

6-Methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O. It features a quinoline core substituted with a piperidine ring and phenyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. These studies indicated that modifications in the quinoline structure could enhance antimicrobial efficacy, suggesting that similar derivatives may possess comparable activity against resistant strains .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent antiproliferative activity .

Enzyme Inhibition

Enzyme inhibition studies have revealed that quinoline-based compounds can act as effective inhibitors of key enzymes involved in disease processes. For example, certain derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer’s disease. The binding affinity and mechanism of inhibition are often elucidated through molecular docking studies, revealing interactions at the active site of the enzyme .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Biological Targets : Binding studies suggest that this compound may interact with various biological targets, including enzymes and receptors, influencing their activity.
  • Induction of Apoptosis : In cancer cells, quinoline derivatives can trigger apoptotic pathways, leading to programmed cell death.
  • Antioxidant Properties : Some studies indicate that these compounds possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their anti-tuberculosis activity. The study employed quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of these compounds against Mycobacterium tuberculosis. The results showed that specific structural modifications significantly enhanced their antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerIC50 values in nanomolar range
Enzyme InhibitionStrong AChE inhibition
AntioxidantProtective effects against oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one?

  • Methodology : The core quinolin-2(1H)-one structure is typically synthesized via condensation and cyclization reactions. For example, 4-hydroxyquinolin-2(1H)-one intermediates can undergo palladium-catalyzed Suzuki or Heck reactions to introduce aryl or alkenyl groups at the 3- and 4-positions . Piperidinyl substitution is achieved through nucleophilic substitution or coupling reactions under reflux conditions with solvents like ethanol and catalysts such as KOH . Microwave-assisted synthesis may reduce reaction times and improve yields .
  • Characterization : Post-synthesis, confirm structure via NMR (e.g., ¹H NMR for methyl and aromatic protons), IR (C=O and C=N stretches), and mass spectrometry (molecular ion peaks) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and piperidinyl protons (δ 1.4–3.0 ppm) .
  • FT-IR : Identify key functional groups (e.g., carbonyl at ~1650 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .
    • Data Consistency : Cross-reference spectral data with literature or computational predictions to resolve ambiguities (e.g., distinguishing piperidinyl vs. pyrrolidinyl substituents) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cell lines (e.g., K562 for leukemia) to determine IC₅₀ values .
  • P-gp Inhibition : Flow cytometry with fluorescent probes (e.g., Rho123) to assess multidrug resistance reversal .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective introduction of the piperidinyl group?

  • Variables to Test :

  • Temperature : Higher temperatures (80–120°C) may favor nucleophilic substitution but risk side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) or Pd-based systems for cross-coupling .
    • Monitoring : Track reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 eq piperidine) to drive completion .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : If NMR shows unexpected splitting in aromatic protons:

  • Hypothesis 1 : Rotameric effects from the piperidinyl group. Verify via variable-temperature NMR .
  • Hypothesis 2 : Impurity from incomplete substitution. Re-run reaction with extended reflux time .
    • Advanced Tools : Use 2D NMR (COSY, HSQC) to confirm connectivity or X-ray crystallography for unambiguous assignment .

Q. How to design a study probing the compound’s mechanism of action in cancer cells?

  • Experimental Framework :

  • Target Identification : Perform kinase profiling or use CRISPR screens to identify binding partners.
  • Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3) or PI3K/AKT signaling .
  • In Vivo Validation : Use xenograft models (e.g., murine leukemia) with dose escalation (10–50 mg/kg) .
    • Controls : Include verapamil (P-gp inhibitor) and imatinib (tyrosine kinase inhibitor) as comparators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.